N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide
Overview
Description
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide is a complex organic compound that features a thiadiazole ring, a sulfanyl group, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide typically involves the formation of the thiadiazole ring followed by the introduction of the sulfanyl group and the diphenylpropanamide moiety. One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring. The sulfanyl group can be introduced via nucleophilic substitution reactions using 2-methoxyethyl halides. The final step involves the coupling of the thiadiazole derivative with 3,3-diphenylpropanoyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides or aryl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazole derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the diphenylpropanamide moiety can interact with hydrophobic pockets in proteins. These interactions can lead to the inhibition of specific enzymes, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide
- 2-{[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 5-{[(2-methoxyethyl)sulfanyl]methyl}furan-2-carboxylic acid
Uniqueness
N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenylpropanamide moiety distinguishes it from other thiadiazole derivatives, potentially enhancing its bioactivity and specificity .
Properties
IUPAC Name |
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-25-12-13-26-20-23-22-19(27-20)21-18(24)14-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWCFLNURZZJKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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